(Z)-1-(2-Bromovinyl)-4-nitrobenzene
Description
(Z)-1-(2-Bromovinyl)-4-nitrobenzene is a halogenated nitroaromatic compound characterized by a bromine-substituted vinyl group and a nitro (-NO₂) substituent at the para position of the benzene ring. Its Z-configuration denotes the spatial arrangement of the bromine and vinyl hydrogen atoms on the same side of the double bond, influencing its steric and electronic properties. The nitro group enhances electrophilicity, making the compound a candidate for nucleophilic aromatic substitution or reduction reactions in medicinal chemistry applications .
Properties
Molecular Formula |
C8H6BrNO2 |
|---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
1-[(Z)-2-bromoethenyl]-4-nitrobenzene |
InChI |
InChI=1S/C8H6BrNO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-6H/b6-5- |
InChI Key |
WUOJWZYDGWRQLI-WAYWQWQTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\Br)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=CBr)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Bromination of Alkynes in Acetic Acid/HBr Solution (Method C)
One of the most direct and efficient routes to (Z)-1-(2-Bromovinyl)-4-nitrobenzene is the bromination of the corresponding alkyne precursor using hydrobromic acid (HBr) in acetic acid. This method is adapted from the synthesis of related bromostyrene derivatives, particularly 1-(1-bromovinyl)-4-methoxybenzene, which shares a similar vinyl bromide motif but with a methoxy substituent instead of nitro.
- The alkyne (e.g., 1-ethynyl-4-nitrobenzene) is dissolved in a 38% HBr solution in acetic acid.
- The reaction mixture is stirred at room temperature overnight.
- After completion, the mixture is neutralized with saturated sodium bicarbonate solution.
- The organic layer is extracted with dichloromethane (DCM), washed, dried, and concentrated.
- The crude product is purified by silica gel chromatography using petroleum ether/ethyl acetate mixtures with a small percentage of triethylamine to prevent decomposition.
- This method yields the vinyl bromide with retention of the (Z)-configuration due to the anti-addition mechanism of HBr across the alkyne.
- The compound is sensitive to light and air, requiring careful handling and storage.
- Yields reported for analogous compounds are typically moderate to good (e.g., 76% for 1-(1-bromovinyl)-4-methoxybenzene).
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1 | Alkyne + 38% HBr in AcOH, RT, overnight | Anti-addition of HBr across alkyne, (Z)-selectivity |
| 2 | Neutralization with NaHCO3 | Quenching acidic medium |
| 3 | Extraction with DCM | Isolation of organic product |
| 4 | Silica gel chromatography | Purification, use of triethylamine to stabilize product |
Synthesis via Nitration and Bromination of Acetophenone Derivatives
Another preparative route involves the nitration of bromoacetophenone derivatives followed by bromination and subsequent functional group transformations. While this method is more indirect, it allows access to bromovinyl nitrobenzenes through intermediate ketones and epoxides.
- Starting from commercially available 3-bromoacetophenone, nitration with nitric and sulfuric acid introduces the nitro group at the ortho position relative to the acetyl group.
- Bromination of the nitro-substituted acetophenone with bromine in dichloromethane/acetic acid gives the brominated intermediate.
- Reduction of the keto group with sodium borohydride followed by cyclization under alkaline conditions yields an epoxide intermediate.
- Further treatment with sodium azide in DMF converts the epoxide to an azide derivative, which can be elaborated into the vinyl bromide structure.
- This sequence is useful for constructing complex nitro- and bromo-substituted aromatic compounds.
- The method is multi-step and requires careful control of reaction conditions to maintain regio- and stereoselectivity.
- Yields vary by step but are generally moderate to good (e.g., nitration 64%, bromination 99%, epoxide formation 71%).
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Bromination of alkyne in HBr/AcOH (Method C) | 1-Ethynyl-4-nitrobenzene | 38% HBr in AcOH, RT, overnight | ~70-76% (analogous) | Direct, stereoselective (Z) | Sensitive to light/air, requires careful handling |
| Nitration & bromination of acetophenone derivative | 3-Bromoacetophenone | HNO3/H2SO4 nitration, Br2 bromination, NaBH4 reduction | Stepwise: 64%, 99%, 71% | Access to complex derivatives | Multi-step, longer synthesis |
| Pd-catalyzed hydrazone route | Ketones | Pd(OAc)2, hydrazine derivatives | Variable | Stereoselective, functional group tolerant | More complex, indirect |
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(2-Bromovinyl)-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The nitro group can undergo reduction to form amines, while the bromovinyl group can be oxidized under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products
Substitution Reactions: Products include substituted nitrobenzenes.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include amines or hydroxylamines.
Scientific Research Applications
(Z)-1-(2-Bromovinyl)-4-nitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-1-(2-Bromovinyl)-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromovinyl group can participate in electrophilic addition reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can lead to the formation of various products and intermediates, influencing the compound’s reactivity and applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Reactivity Comparison with 1-(3-Chloroprop-1-ynyl)-4-nitrobenzene
The primary structural distinction lies in the halogenated moiety: (Z)-1-(2-Bromovinyl)-4-nitrobenzene features a bromine-substituted vinyl group, whereas 1-(3-chloroprop-1-ynyl)-4-nitrobenzene contains a propargyl chloride group (a triple bond with terminal chlorine). Key differences include:
The propargyl chloride compound undergoes efficient anion generation via Tetrakis(dimethylamino)ethylene (TDAE), enabling reactions with aromatic aldehydes to form diarylbutynols . In contrast, the bromovinyl derivative’s planar geometry and stronger C-Br bond may reduce its propensity for similar anion formation but enhance its utility in cross-coupling reactions.
Comparison with (E)-1-(2-Bromovinyl)-4-nitrobenzene
The E-isomer, with bromine and hydrogen on opposite sides of the double bond, exhibits distinct steric and electronic profiles:
| Property | (Z)-Isomer | (E)-Isomer |
|---|---|---|
| Dipole Moment | Higher (polar groups aligned) | Lower |
| Thermodynamic Stability | Less stable | More stable |
| Reactivity | Enhanced electrophilicity | Reduced steric hindrance |
The Z-isomer’s polarity may favor interactions in polar solvents or enzyme binding pockets, whereas the E-isomer’s stability could make it preferable for storage or high-temperature reactions.
Comparison with 1-(2-Chlorovinyl)-4-nitrobenzene
Replacing bromine with chlorine alters reactivity:
| Property | (Z)-1-(2-Bromovinyl)-4-nitrobenzene | 1-(2-Chlorovinyl)-4-nitrobenzene |
|---|---|---|
| Halogen Size | Larger (Br: 1.85 Å) | Smaller (Cl: 1.75 Å) |
| Bond Strength | Weaker C-Br (≈276 kJ/mol) | Stronger C-Cl (≈339 kJ/mol) |
| Leaving Group Efficiency | Better (Br⁻ > Cl⁻) | Poorer |
The bromine derivative’s superior leaving group ability makes it more reactive in substitution or elimination reactions, whereas the chloro analog may require harsher conditions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (Z)-1-(2-Bromovinyl)-4-nitrobenzene, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling or sulfonylvinyl intermediate routes. For example, Georg Thieme Verlag KG demonstrated a 95% yield using a vinyl sulfonyl precursor (phenylsulfonyl or methylsulfonyl groups) under controlled conditions (e.g., 167–169°C for crystallization) . Optimization involves adjusting catalyst loading (e.g., Pd-based systems), reaction time, and temperature. Purification via recrystallization or column chromatography ensures high purity (>95%) .
Q. How can researchers confirm the structural identity and purity of (Z)-1-(2-Bromovinyl)-4-nitrobenzene?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Look for characteristic vinyl proton coupling constants (J = 10–12 Hz for Z-configuration) and aromatic nitro group signals .
- Mass Spectrometry (EI) : Match observed m/z values with calculated molecular weights (e.g., 357 for C14H10BrClO2S) .
- Elemental Analysis : Validate C, H, S content (e.g., C: 47.02%, S: 8.97%) .
- Melting Point : Compare with literature data (e.g., 167–169°C) .
Q. What safety protocols are critical when handling (Z)-1-(2-Bromovinyl)-4-nitrobenzene?
- Methodological Answer : Follow SDS guidelines:
- Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319 hazards) .
- Work in a fume hood to prevent inhalation (H335) .
- Store at ambient temperatures in airtight containers .
Advanced Research Questions
Q. How does the choice of sulfonyl group (e.g., phenylsulfonyl vs. methylsulfonyl) impact the synthesis and stability of (Z)-1-(2-Bromovinyl)-4-nitrobenzene derivatives?
- Methodological Answer : Bulky groups like phenylsulfonyl may sterically hinder side reactions, improving selectivity. Methylsulfonyl derivatives show faster reaction kinetics due to lower steric bulk but may require stricter temperature control to prevent decomposition. Compare kinetic data (e.g., yields: 95% for phenylsulfonyl vs. 88% for methylsulfonyl) . Stability can be assessed via TGA or accelerated aging studies.
Q. What strategies ensure stereochemical purity (Z-configuration) during synthesis, and how is it validated?
- Methodological Answer :
- Stereocontrol : Use Z-selective catalysts (e.g., Pd(I) complexes) or low-temperature conditions to minimize isomerization .
- Validation :
- NMR : Coupling constants between vinyl protons (J ≈ 10–12 Hz for Z-isomer) .
- X-ray Crystallography : Resolve spatial arrangement definitively (e.g., COD entry 7100476 for analogous structures) .
Q. How can computational modeling predict reactivity or spectroscopic properties of (Z)-1-(2-Bromovinyl)-4-nitrobenzene?
- Methodological Answer :
- DFT Calculations : Simulate NMR chemical shifts (e.g., using Gaussian) and compare with experimental data .
- Molecular Dynamics : Study solvent effects on reaction pathways (e.g., solvent polarity’s role in nitro group reactivity) .
- TD-DFT : Predict UV-Vis absorption for functional material applications .
Q. What are the challenges in reconciling contradictory spectral or analytical data for this compound?
- Methodological Answer : Contradictions may arise from impurities or isomerization. Resolve via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
